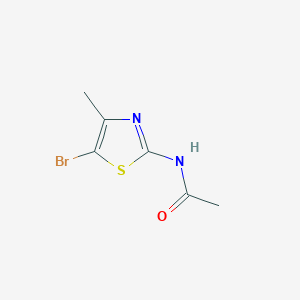

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide

概述

描述

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position of the thiazole ring, along with an acetamide group attached to the nitrogen atom at the 2nd position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be integrated into the production process to make it more sustainable .

化学反应分析

Types of Reactions

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom at the 5th position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild conditions (room temperature to 50°C) in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation can be employed under anhydrous conditions

Major Products Formed

Nucleophilic substitution: Formation of substituted thiazole derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols

科学研究应用

Antibacterial Activity

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide has demonstrated notable antibacterial properties against various bacterial strains. Research indicates that derivatives of thiazole compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria.

Key Findings:

- A study highlighted that certain thiazole derivatives, including this compound, showed effective antibacterial activity with minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL against a range of bacterial species .

- The compound's effectiveness varies with bacterial morphology, showing activity against rod-shaped and spherical bacteria while demonstrating no activity against Escherichia coli at lower concentrations .

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5a | Staphylococcus aureus | 3.9 |

| 5b | Bacillus subtilis | 7.8 |

| 5c | Pseudomonas aeruginosa | 15.6 |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on different cancer cell lines.

Key Findings:

- Research has shown that thiazole derivatives possess promising anticancer activity against human glioblastoma and melanoma cells. For instance, compounds derived from thiazoles exhibited IC50 values ranging from 10 to 30 µM against these cell lines .

- A specific study indicated that thiazole-integrated pyridine derivatives showed enhanced anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .

Table 2: Anticancer Efficacy of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | U251 (glioblastoma) | 10 |

| Compound B | WM793 (melanoma) | 15 |

| Compound C | MCF-7 (breast cancer) | 5.71 |

Anticonvulsant Activity

This compound has also been evaluated for its anticonvulsant properties.

Key Findings:

- Several thiazole derivatives were tested for their anticonvulsant activity using various models, with some compounds exhibiting protection comparable to standard medications like sodium valproate .

- The structure–activity relationship (SAR) studies indicated that modifications in the thiazole structure can significantly enhance anticonvulsant efficacy .

Antitubercular Activity

The compound has shown potential in combating tuberculosis, a disease caused by Mycobacterium tuberculosis.

Key Findings:

- Recent studies have identified thiazole-based compounds with significant antitubercular activity, with some exhibiting MIC values as low as 3.90 µg/mL against multidrug-resistant strains of M. tuberculosis .

- The mechanism of action appears to involve inhibition of mycolic acid biosynthesis, a crucial component of the bacterial cell wall .

Table 3: Antitubercular Efficacy of Thiazole Derivatives

| Compound | Mycobacterium Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | MTCC 300 | 3.90 |

| Compound E | H37Rv | 7.81 |

作用机制

The mechanism of action of N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by acting as an agonist or antagonist, leading to changes in cellular signaling pathways. Additionally, the compound can intercalate into DNA, causing structural distortions and inhibiting replication and transcription processes .

相似化合物的比较

Similar Compounds

N-(5-methyl-1,3-thiazol-2-yl)acetamide: Lacks the bromine atom at the 5th position.

N-(4-methyl-1,3-thiazol-2-yl)acetamide: Lacks both the bromine atom and the methyl group at the 4th position.

N-(5-bromo-1,3-thiazol-2-yl)acetamide: Lacks the methyl group at the 4th position .

Uniqueness

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of both the bromine atom and the methyl group on the thiazole ring, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and enhance the compound’s lipophilicity, while the methyl group can affect the compound’s steric and electronic properties .

生物活性

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, biochemical properties, and potential therapeutic applications.

Overview of this compound

This compound is characterized by a bromine atom at the 5th position and a methyl group at the 4th position of the thiazole ring. The acetamide group attached to the nitrogen atom at the 2nd position enhances its biological profile. Thiazole derivatives are known for their roles in medicinal chemistry due to their varied activities, including antimicrobial, antifungal, and anticancer properties .

Target Interactions

Thiazole derivatives interact with various biological targets, including enzymes and receptors. They can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks. This mechanism is crucial for their antitumor effects .

Biochemical Pathways

The compound influences multiple biochemical pathways. It exhibits antioxidant properties and affects cellular signaling pathways, gene expression, and metabolism .

Biological Activities

This compound has demonstrated a range of biological activities:

Antimicrobial Activity

- Exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentration (MIC) values have been reported as low as 0.22 μg/mL against certain pathogens .

Antifungal Activity

- The compound shows antifungal properties with MIC values ranging from 16.69 to 78.23 μM against fungi such as Candida albicans and Fusarium oxysporum .

Anticancer Activity

- Studies indicate that thiazole derivatives can inhibit the proliferation of cancer cell lines such as U251 (human glioblastoma) and WM793 (human melanoma), with IC50 values in the micromolar range .

Neuroprotective Effects

- Certain thiazole derivatives have been evaluated for their anticonvulsant properties, demonstrating protective effects in seizure models .

Case Study 1: Anticancer Properties

A study synthesized various thiazole derivatives and evaluated their cytotoxicity against several cancer cell lines. Among them, this compound showed promising results with selective toxicity towards cancer cells compared to normal cells .

Case Study 2: Antimicrobial Evaluation

In vitro studies assessed the antimicrobial activity of this compound against a panel of bacterial strains. The compound displayed potent activity with significant inhibition zones and low MIC values, indicating its potential as an antimicrobial agent .

Data Tables

| Biological Activity | Target Organisms/Cell Lines | IC50/MIC Values |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.22 μg/mL |

| Escherichia coli | 0.0048 mg/mL | |

| Antifungal | Candida albicans | 16.69 - 78.23 μM |

| Antitumor | U251 (Human glioblastoma) | IC50 ~10–30 μM |

| WM793 (Human melanoma) | IC50 ~20 μM |

属性

IUPAC Name |

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2OS/c1-3-5(7)11-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOJXJXWXAIOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356373 | |

| Record name | N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21478-95-5 | |

| Record name | N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。